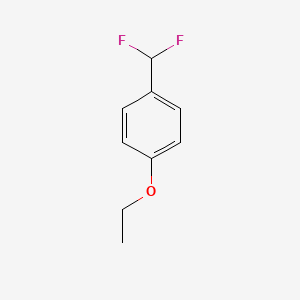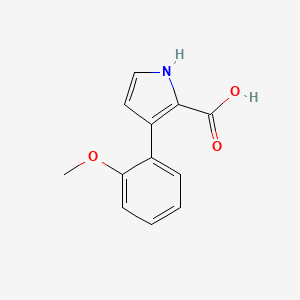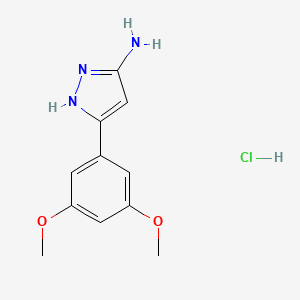
2,3-cis/Exo-pinanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,5S)-(+)-Pinanediol is a chiral diol derived from pinene, a naturally occurring compound found in pine trees. It is widely used in organic synthesis due to its unique stereochemistry and ability to form stable complexes with various reagents. This compound is particularly valuable in asymmetric synthesis, where it serves as a chiral auxiliary or ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S,2S,3R,5S)-(+)-Pinanediol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of α-pinene. In this method, α-pinene is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to yield (1S,2S,3R,5S)-(+)-Pinanediol.
Industrial Production Methods
Industrial production of (1S,2S,3R,5S)-(+)-Pinanediol typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3R,5S)-(+)-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinanediol ketone.
Reduction: It can be reduced to form pinanediol alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include pinanediol ketone, pinanediol alcohol, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R,5S)-(+)-Pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and fragrances.
Wirkmechanismus
The mechanism of action of (1S,2S,3R,5S)-(+)-Pinanediol involves its ability to form stable complexes with various reagents, thereby influencing the stereochemistry of the reactions it participates in. Its molecular targets include enzymes and receptors that recognize its chiral structure, leading to specific interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3S,5R)-(-)-Pinanediol: A diastereomer of (1S,2S,3R,5S)-(+)-Pinanediol with different stereochemistry.
(1S,2S,3R,5S)-(+)-Isopinocampheylamine: A related compound with an amine functional group instead of hydroxyl groups.
(1S,2S,3R,5S)-(+)-Pinanediol ketone: An oxidized form of (1S,2S,3R,5S)-(+)-Pinanediol.
Uniqueness
(1S,2S,3R,5S)-(+)-Pinanediol is unique due to its specific stereochemistry, which makes it highly effective as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with a wide range of reagents further enhances its versatility in organic synthesis.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2S,3R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8-,10+/m1/s1 |
InChI-Schlüssel |
MOILFCKRQFQVFS-VUMZSGCYSA-N |
Isomerische SMILES |
C[C@]1([C@@H](CC2CC1C2(C)C)O)O |
Kanonische SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



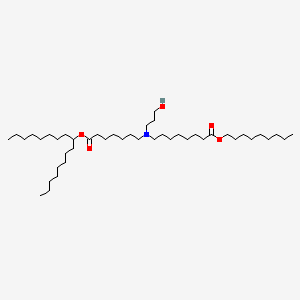
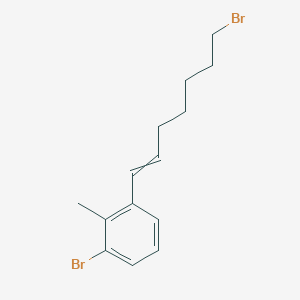

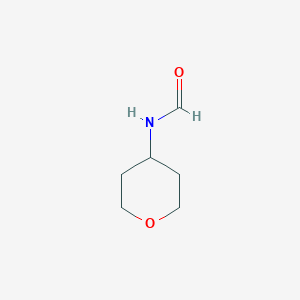
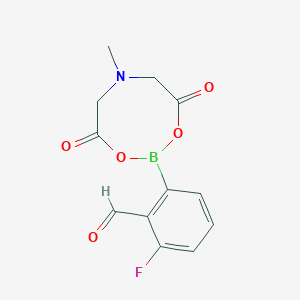
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
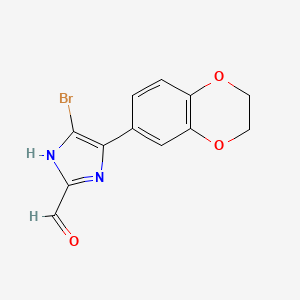

![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)

